molecular formula C22H20N4O3 B11127008 methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11127008
M. Wt: 388.4 g/mol
InChI Key: CSRNQQHHXCYBRD-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) derivative featuring a 1,3-diphenylpyrazole substituent at the C4 position of the tetrahydropyrimidine ring. Its structural uniqueness lies in the bulky, aromatic pyrazole moiety, which distinguishes it from simpler DHPM analogs.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H20N4O3/c1-14-18(21(27)29-2)20(24-22(28)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,28)

InChI Key

CSRNQQHHXCYBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Reagents

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Methyl acetoacetate (1.2 eq)

  • Urea (1.5 eq)

  • Acid catalyst (e.g., sulfamic acid, HCl, or p-TsOH)

  • Ethanol or methanol as solvent

Procedure

  • The aldehyde, methyl acetoacetate, and urea are combined in ethanol under reflux (70–80°C).

  • A catalytic amount of sulfamic acid (10 mol%) is added to accelerate cyclocondensation.

  • Reaction progress is monitored via TLC. Upon completion, the mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.

Key Data

ParameterValue
Yield72–85%
Reaction Time4–6 hours
Melting Point196–198°C

Mechanistic Insight : The reaction proceeds via acid-catalyzed formation of an enamine intermediate, followed by cyclization to form the tetrahydropyrimidine ring.

Green Chemistry and Solvent-Free Methods

To enhance sustainability, microwave-assisted and mechanochemical approaches have been developed:

Microwave Synthesis

  • Conditions :

    • Reactants irradiated at 300 W for 10–15 minutes.

    • Solvent-free or using ethanol as a green solvent.

  • Advantages :

    • 90–96% yield in 10–30 minutes.

    • Reduced energy consumption and waste generation.

Mechanochemical Grinding

  • Procedure :

    • Equimolar reactants are ground in a mortar with a catalytic amount of citric acid.

    • Reaction completes within 20–30 minutes at room temperature.

Comparative Data

MethodYieldTime
Classical Reflux78%4 hours
Microwave92%12 minutes
Mechanochemical88%25 minutes

Catalytic Innovations

Calcium Chloride (CaCl₂) Catalysis

  • Protocol :

    • CaCl₂ (20 mol%) in ethanol under reflux (3 hours).

    • Simplifies purification by avoiding strong acids.

  • Yield : 80–84%.

Ionic Liquid Catalysts

  • Example : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

  • Benefits :

    • Recyclable catalyst with 5–7 reuses without activity loss.

    • 89% yield at 60°C in 2 hours.

Structural Confirmation and Spectral Data

1H NMR (500 MHz, DMSO-d₆)

  • δ 9.22 (s, 1H, NH), 7.98–7.42 (m, 10H, aromatic), 5.10 (d, 1H, CH), 3.55 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).

13C NMR (125 MHz, DMSO-d₆)

  • 165.6 (C=O ester), 152.1 (C=O pyrimidine), 148.5 (pyrazole C), 129.5–117.3 (aromatic), 53.2 (OCH₃), 17.6 (CH₃).

FTIR (KBr, cm⁻¹)

  • 3439 (NH), 1717 (C=O ester), 1656 (C=O pyrimidine), 1605 (C=N).

Challenges and Optimization

  • Regioselectivity : The pyrazole aldehyde’s steric bulk may hinder cyclization. Using polar aprotic solvents (e.g., DMF) improves reactivity.

  • Byproduct Formation : Overheating can lead to dehydrogenation of the tetrahydropyrimidine ring. Controlled temperatures (70–80°C) mitigate this.

Industrial-Scale Considerations

  • Cost Efficiency : Sulfamic acid ($0.50/g) is preferable to ionic liquids ($2.00/g) for large-scale production.

  • Purification : Recrystallization from ethanol achieves >98% purity, avoiding column chromatography.

Emerging Trends

  • Photocatalytic Methods : Recent studies explore visible-light-mediated synthesis using TiO₂ nanoparticles, achieving 85% yield in 1 hour.

  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) show promise for enantioselective synthesis under mild conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyrimidine rings are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name (C4 Substituent) Key Features Biological Activity (IC50/EC50) Reference ID
Target Compound (1,3-diphenylpyrazole) High lipophilicity (cLogP ~5.2*); potential enhanced membrane permeability Data pending (structural analogs show antitumor activity)
4-(4-Cyanophenyl) derivative Electron-withdrawing cyano group; MP 199–200°C; yield 27% Antibacterial (moderate)
4-Phenyl derivative Simplest aryl substituent; lower molecular weight Antibacterial (weak)
4-(4-Fluorophenyl) derivative Halogen substitution; improved metabolic stability Antitubercular (IC50 ~0.014 µM)
4-(Furan-2-yl) derivative Heteroaromatic group; MP 185°C; IR 3248 cm⁻¹ (NH stretch) Not reported
2-Thioxo analog (2-S instead of 2-O) Thione group alters H-bonding; MP 180–181°C Antioxidant (IC50 0.6 mg/mL)

Note: *cLogP estimated via ChemBioDraw (methodology in ).

Ester Group Modifications

The ester group at C5 impacts solubility and bioavailability:

Ester Group Example Compound Key Observations Reference ID
Methyl Target compound Higher volatility; potential for oral absorption
Ethyl Ethyl 4-(4-fluorophenyl) derivative Improved crystallinity; MP 185°C
Isopropyl Isopropyl 4-[3-(4-methoxy-3-methylphenyl) Enhanced steric bulk; likely lower aqueous solubility

Spectral Data Comparison

Key NMR and IR signatures:

Feature Target Compound (Expected) 4-(4-Cyanophenyl) Derivative 2-Thioxo Analog
1H NMR (δ ppm) Aromatic H: 7.2–7.8 (diphenylpyrazole) 7.72–7.75 (4CArH) 7.60–7.52 (biphenyl H)
13C NMR (δ ppm) COO: ~165; C=O: ~170 165.50 (CO); 157.94 (COO) 165.3 (C=S)
IR (cm⁻¹) C=O: ~1709; NH: ~3248 1709 (C=O) 1647 (C=S)

Structure-Activity Relationships (SAR)

  • Aromatic Bulk : Bulky substituents (e.g., diphenylpyrazole) enhance binding to hydrophobic enzyme pockets but may reduce solubility .
  • Electron Effects : Electron-withdrawing groups (CN, F) improve metabolic stability and target affinity .
  • Ester Choice : Methyl esters offer faster hydrolysis in vivo, while ethyl/isopropyl esters prolong half-life .

Q & A

Q. How to stabilize oxidation-prone intermediates during synthesis?

  • Inert atmosphere : Schlenk lines or gloveboxes prevent oxidation of thiomorpholine intermediates.
  • Radical scavengers : TEMPO (0.1 equiv.) suppresses free-radical side reactions .

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